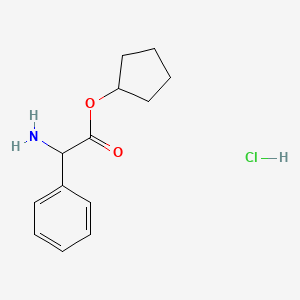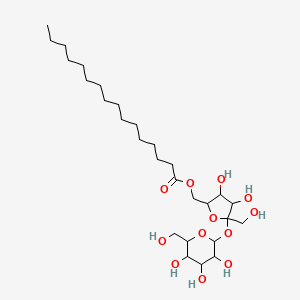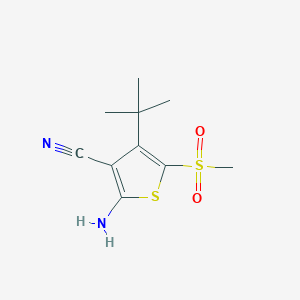
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose is a unique carbohydrate derivative with the molecular formula C6H8O3. This compound is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms, and the absence of hydroxyl groups at the second and third positions, making it a dideoxy sugar. Its structure is significant in various biochemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose can be synthesized through several methods. One common approach involves the dehydration of 2,3-dideoxy-D-threo-hex-2-enopyranose under acidic conditions. This reaction typically uses sulfuric acid or hydrochloric acid as the dehydrating agent at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the anhydro compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydro bridge, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides, amines, or thiols.
Scientific Research Applications
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying enzyme mechanisms, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential antiviral and antibacterial properties due to its ability to interfere with microbial cell wall synthesis.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism by which 1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in carbohydrate metabolism by mimicking natural substrates, thereby blocking the active sites. This inhibition can disrupt microbial cell wall synthesis, leading to the death of the microorganism. The compound’s unique structure allows it to fit into enzyme active sites, preventing the normal substrate from binding and undergoing catalysis.
Comparison with Similar Compounds
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose can be compared with other anhydro sugars and dideoxy sugars:
1,6-Anhydro-beta-D-glucopyranose: Similar anhydro bridge but retains hydroxyl groups at the second and third positions.
2,3-Dideoxy-D-threo-hex-2-enopyranose: Lacks the anhydro bridge, making it less stable.
1,6-Anhydro-2-deoxy-beta-D-glucopyranose: Only one hydroxyl group is removed, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an anhydro bridge and the absence of two hydroxyl groups, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHXVLFOIJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C=CC(O1)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)






![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)






